molecular formula C13H10BrFN2O B14897803 4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide

4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B14897803
M. Wt: 309.13 g/mol
InChI Key: IXLNNDJEBSZMNV-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H10BrFN2O and a molecular weight of 309.13 g/mol . This compound is characterized by the presence of bromine, fluorine, and pyridine functional groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both bromine and fluorine atoms, as well as the pyridine group. These functional groups contribute to its distinct chemical properties and make it suitable for a wide range of applications .

Properties

Molecular Formula

C13H10BrFN2O

Molecular Weight

309.13 g/mol

IUPAC Name

4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H10BrFN2O/c14-9-4-5-11(12(15)7-9)13(18)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,18)

InChI Key

IXLNNDJEBSZMNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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